5-Hydroxymethyl meloxicam

描述

5-Hydroxymethyl meloxicam is a metabolite of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Meloxicam belongs to the oxicam class of NSAIDs and is known for its anti-inflammatory, analgesic, and antipyretic properties . This compound is formed through the metabolic oxidation of meloxicam, primarily by the cytochrome P450 enzymes .

作用机制

Target of Action

5-Hydroxymethyl meloxicam, also known as 5’-Hydroxymethyl 5’-Desmethyl Meloxicam, is a metabolite of Meloxicam . Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

As a metabolite of Meloxicam, this compound is expected to share a similar mode of action. Meloxicam works by inhibiting the activity of COX-2, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .

Biochemical Pathways

Meloxicam is metabolized in the liver, primarily by the enzyme CYP2C9 , with minor contributions from CYP3A4 . The major metabolite is 5’-carboxy meloxicam, which is formed by the oxidation of an intermediate metabolite, 5’-hydroxymethyl meloxicam . This suggests that this compound is part of the metabolic pathway of Meloxicam, leading to the formation of 5’-carboxy meloxicam .

Pharmacokinetics

Meloxicam exhibits dose-proportional pharmacokinetics, with a half-life of approximately 20 hours . It is almost completely metabolized to four pharmacologically inactive metabolites, including 5’-Hydroxymethyl meloxicam . About 60% of the ingested dose is metabolized to 5’-carboxy meloxicam . The metabolites are excreted in both urine and feces .

Result of Action

The primary result of the action of Meloxicam and its metabolites, including this compound, is the reduction of inflammation and pain. This is achieved through the inhibition of prostaglandin synthesis, which in turn reduces the inflammatory response .

Action Environment

The action of this compound, like Meloxicam, is influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, particularly drugs that inhibit or induce CYP2C9 or CYP3A4 . Additionally, genetic polymorphisms in these enzymes can also influence the metabolism and efficacy of the drug .

生化分析

Biochemical Properties

5-Hydroxymethyl Meloxicam is formed by the oxidation of an intermediate metabolite of Meloxicam . This process is mediated by the cytochrome P450 (CYP450) isozymes, with CYP2C9 playing a primary role and CYP3A4 playing a minor role .

Cellular Effects

The cellular effects of this compound are not fully understood. As a metabolite of Meloxicam, it may share some of its parent compound’s effects. Meloxicam is known to have anti-inflammatory, analgesic, and antipyretic properties .

Molecular Mechanism

Meloxicam, its parent compound, works by inhibiting the biosynthesis of prostaglandins, known inflammation mediators .

Temporal Effects in Laboratory Settings

Meloxicam, its parent compound, has a mean elimination half-life of about 20 hours .

Dosage Effects in Animal Models

Meloxicam, its parent compound, has been studied in various animal models .

Metabolic Pathways

This compound is a part of the metabolic pathway of Meloxicam. It is formed by the oxidation of an intermediate metabolite of Meloxicam, mediated by the CYP2C9 isozyme .

Transport and Distribution

Meloxicam, its parent compound, is strongly bound to plasma proteins, mainly albumin (99%) .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of 5-Hydroxymethyl meloxicam involves the biotransformation of meloxicam. This can be achieved using microbial cultures such as the filamentous fungus Cunninghamella blakesleeana . The transformation process includes optimizing various parameters like pH, temperature, media, and incubation period to achieve maximum yield .

Industrial Production Methods

Industrial production of this compound can involve the use of biocatalysts or microbial cultures to convert meloxicam into its hydroxymethyl derivative. This method is advantageous due to its regio- and stereo-specificity, mild reaction conditions, and the ability to produce rare structures .

化学反应分析

Types of Reactions

5-Hydroxymethyl meloxicam undergoes several types of chemical reactions, including:

Oxidation: The primary reaction involves the oxidation of this compound to form 5-carboxy meloxicam.

Reduction: Although less common, reduction reactions can also occur under specific conditions.

Substitution: Various substitution reactions can be performed to modify the hydroxymethyl group.

Common Reagents and Conditions

Oxidation: Cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, are commonly involved in the oxidation process.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major product formed from the oxidation of this compound is 5-carboxy meloxicam .

科学研究应用

5-Hydroxymethyl meloxicam has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other pharmaceutical compounds.

Biology: The compound is studied for its metabolic pathways and interactions with various enzymes.

Medicine: Research focuses on its pharmacokinetics and potential therapeutic effects.

Industry: It is used in the development of new NSAIDs and other therapeutic agents.

相似化合物的比较

Similar Compounds

Meloxicam: The parent compound, known for its anti-inflammatory and analgesic properties.

Piroxicam: Another oxicam derivative with similar therapeutic effects.

Tenoxicam: A related compound with a longer half-life and similar anti-inflammatory properties.

Uniqueness

5-Hydroxymethyl meloxicam is unique due to its specific metabolic pathway and the role of cytochrome P450 enzymes in its formation . Its distinct chemical structure allows for specific interactions with biological targets, making it a valuable compound for research and therapeutic applications .

生物活性

5-Hydroxymethyl meloxicam is a significant metabolite of meloxicam, a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for assessing its pharmacological effects, safety profile, and potential therapeutic applications.

Overview of Meloxicam and Its Metabolites

Meloxicam is primarily metabolized in the liver through cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, leading to the formation of several metabolites, including this compound and 5-carboxy meloxicam. The latter is the major metabolite, accounting for approximately 60% of the administered dose, while this compound constitutes about 9% of the dose excreted .

Key Metabolites of Meloxicam

| Metabolite | Percentage of Dose | Biological Activity |

|---|---|---|

| 5'-Carboxy meloxicam | ~60% | Inactive |

| 5'-Hydroxymethyl meloxicam | ~9% | Inactive |

| Oxalyl metabolite | Variable | Inactive |

The biological activity of this compound is largely characterized by its lack of significant pharmacological effects. Research indicates that this metabolite does not exhibit anti-inflammatory or cyclooxygenase (COX) inhibition properties comparable to those of its parent compound, meloxicam . This is consistent across various studies involving different animal models, including rats and mini-pigs .

Pharmacokinetics

The pharmacokinetic profile of meloxicam reveals that it has a high bioavailability (approximately 89%) and a long half-life (about 20 hours), allowing for once-daily dosing . The metabolism primarily occurs through oxidation processes involving cytochrome P450 enzymes, with the formation of this compound being a key step in this pathway.

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~89% |

| Half-life | ~20 hours |

| Major metabolite | 5'-Carboxy meloxicam |

Clinical Implications

Despite being a major metabolite, this compound has been shown to have negligible activity in terms of anti-inflammatory effects. This raises important considerations regarding the therapeutic efficacy and safety profile of meloxicam as it relates to its metabolites. The conversion to inactive metabolites suggests that while meloxicam provides therapeutic benefits, its metabolites do not contribute to these effects .

Case Studies

- Liver Toxicity Observations : A clinical review indicated that while meloxicam has a favorable safety profile, there are rare cases of liver injury associated with its use. This has been attributed to the metabolic pathways involving both active and inactive metabolites .

- Comparative Studies in Animal Models : Studies conducted on various animal species demonstrated that repeated administration of meloxicam led to predictable metabolic outcomes without qualitative changes in metabolism. The presence of this compound was consistently noted as part of the metabolic pathway .

属性

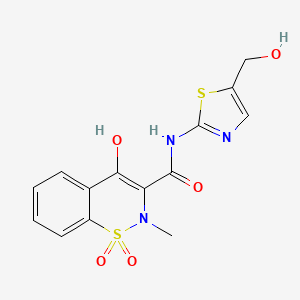

IUPAC Name |

4-hydroxy-N-[5-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-6-8(7-18)23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-6,18-19H,7H2,1H3,(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOOSAJMIEADILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156431 | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130262-92-9 | |

| Record name | 4-Hydroxy-N-[5-(hydroxymethyl)-2-thiazolyl]-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130262-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130262929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxymethyl meloxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYMETHYL MELOXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7NJ09217D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5'-Hydroxymethyl meloxicam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060780 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。